

Technical Guide: Chemical Properties of (S)-Rivastigmine-d4

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Compound of Interest

Compound Name: (S)-Rivastigmine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **(S)-Rivastigmine-d4**, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.

Chemical and Physical Properties

(S)-Rivastigmine-d4 is the deuterated form of (S)-Rivastigmine, where four hydrogen atoms on the dimethylamino group have been replaced with deuterium. This isotopic labeling is primarily utilized in analytical and metabolic studies, often as an internal standard in mass spectrometry-based quantification.

Table 1: General Chemical Properties of **(S)-Rivastigmine-d4**

Property	Value	Source
Chemical Name	[3-[(1S)-1-[di(methyl-d2)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate	LGC Standards[1][2]
Synonyms	S-Rivastigmine-d4	LGC Standards[1][2]
Molecular Formula	C ₁₄ H ₁₈ D ₄ N ₂ O ₂	LGC Standards[1][2]
Molecular Weight	254.36 g/mol	LGC Standards[1][2]
CAS Number	Not available for d4 isotopologue, 123441-03-2 for parent compound	LGC Standards[1][2]

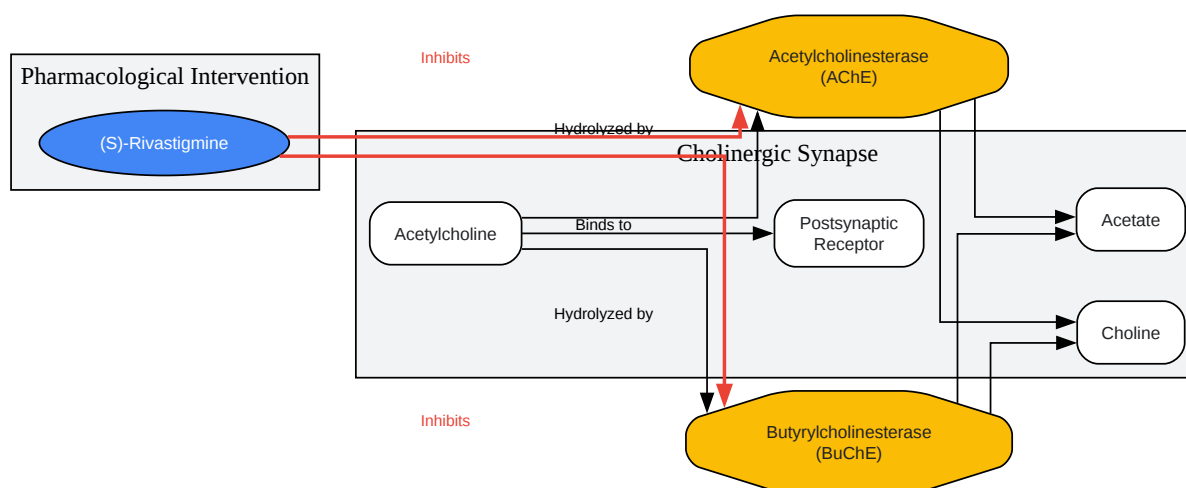
Table 2: Physical Properties of **(S)-Rivastigmine-d4** and Related Compounds

Property	(S)-Rivastigmine-d4	Rivastigmine (tartrate)	Notes
Appearance	Neat (as supplied by vendor)	Crystalline solid	Physical form of the deuterated free base may vary.
Solubility	Data not available	DMF: ~25 mg/mL, DMSO: ~16 mg/mL, Ethanol: ~16 mg/mL, PBS (pH 7.2): ~10 mg/mL	Solubility of the deuterated free base is expected to be similar to the non-deuterated form in organic solvents.
Storage Temperature	+4°C	-20°C	Recommended storage conditions may vary by supplier.

Mechanism of Action

Rivastigmine, the parent compound of **(S)-Rivastigmine-d4**, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] By inhibiting these

enzymes, Rivastigmine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[3] The deuteration in **(S)-Rivastigmine-d4** does not alter its fundamental mechanism of action and is primarily for use as a stable isotope-labeled internal standard in bioanalytical studies.



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Figure 1. Signaling pathway of Rivastigmine's mechanism of action.

Experimental Protocols

Synthesis of (S)-Rivastigmine

While a specific, detailed protocol for the synthesis of the deuterated analog is not readily available in the public domain, the synthesis of the parent compound, (S)-Rivastigmine, has been described. A common route involves the asymmetric synthesis starting from m-hydroxy acetophenone.[4] The key steps typically include:

- Carbamoylation: Reaction of m-hydroxy acetophenone with N-ethyl-N-methylcarbamoyl chloride to introduce the carbamate group.[4]

- Chiral Reduction: Asymmetric reduction of the ketone to the corresponding chiral alcohol. This step is crucial for establishing the (S)-stereochemistry.[4]
- Activation and Amination: Conversion of the alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution with dimethylamine to introduce the dimethylamino group.[4]

For the synthesis of **(S)-Rivastigmine-d4**, deuterated dimethylamine or a deuterated precursor would be used in the final amination step.



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Figure 2. General synthetic workflow for **(S)-Rivastigmine-d4**.

Analytical Methodologies

A highly sensitive and specific method for the quantification of Rivastigmine in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). **(S)-Rivastigmine-d4** is an ideal internal standard for this application.

Sample Preparation (Plasma):[5]

- To 1 mL of plasma, add 20 µL of internal standard solution (**(S)-Rivastigmine-d4**).
- Add 20 µL of 1 M NaOH.
- Perform liquid-liquid extraction with 3 mL of 1-butanol/n-hexane (2:98, v/v) by shaking for 2 minutes.
- Centrifuge to separate the phases.
- Transfer the organic layer to a clean tube and evaporate to dryness.

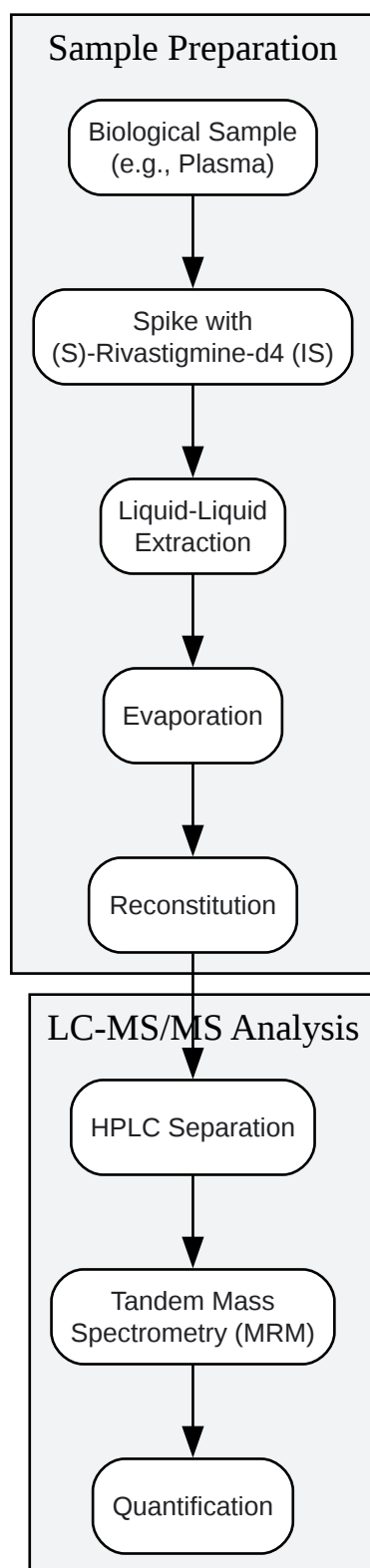
- Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Example):[\[5\]](#)

- Column: Silica column (250 mm × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile-50 mM aqueous sodium dihydrogen phosphate (17: 83 v/v, pH 3.1)
- Flow Rate: 1.3 mL/min
- Column Temperature: 50°C
- Injection Volume: 10 μL

Mass Spectrometric Detection:[\[6\]](#)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Mass Transitions:
 - Rivastigmine: m/z 251.2 → 206.1[\[7\]](#)
 - **(S)-Rivastigmine-d4**: Expected m/z 255.2 → 210.1 (based on d4 labeling)



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Figure 3. Experimental workflow for LC-MS/MS analysis of Rivastigmine.

The enantiomeric purity of (S)-Rivastigmine can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions (Example):[\[8\]](#)

- Chiral Stationary Phase: A suitable chiral column (e.g., polysaccharide-based) is required.
- Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
- Detection: UV detection at an appropriate wavelength.

Spectroscopic Data

Detailed spectroscopic data for **(S)-Rivastigmine-d4** is not widely published. However, the expected mass spectral fragmentation and NMR chemical shifts can be inferred from the structure and data available for the non-deuterated compound.

Mass Spectrometry: The mass spectrum of Rivastigmine shows a prominent fragment ion at m/z 206.1, corresponding to the loss of the dimethylaminoethyl group.[\[7\]](#) For **(S)-Rivastigmine-d4**, the molecular ion ($[M+H]^+$) is expected at approximately m/z 255.2, and a major fragment would be anticipated at m/z 210.1.

NMR Spectroscopy: In the 1H NMR spectrum, the signal corresponding to the $N(CH_3)_2$ protons in Rivastigmine would be absent in the spectrum of **(S)-Rivastigmine-d4**. The presence of deuterium would be confirmed by 2H NMR spectroscopy.

Conclusion

(S)-Rivastigmine-d4 is a critical analytical tool for the study of Rivastigmine. Its chemical and physical properties are largely similar to the parent compound, with the key difference being the isotopic labeling that allows for its use as an internal standard in mass spectrometry-based assays. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this important research compound. Researchers should consult specific supplier documentation for the most accurate and up-to-date information on the properties and handling of **(S)-Rivastigmine-d4**.

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